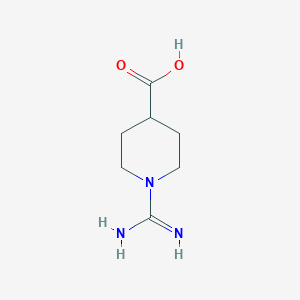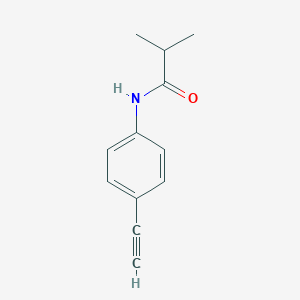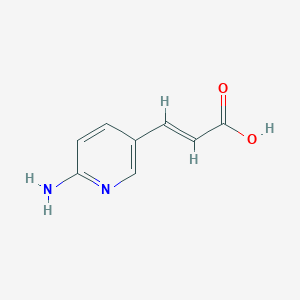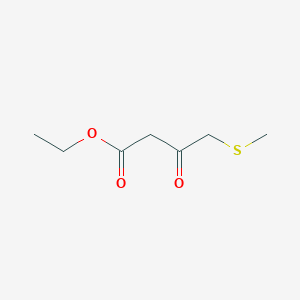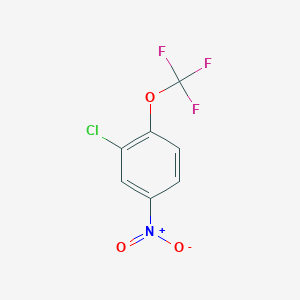
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Übersicht
Beschreibung
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the nitration of 5,6,7,8-tetrahydroquinoline followed by oxidation. The reaction conditions often include the use of nitric acid as the nitrating agent and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include nitric acid, hydrogen peroxide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with enzymes and DNA .
Vergleich Mit ähnlichen Verbindungen
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide can be compared with other similar compounds such as:
5,6,7,8-Tetrahydroquinoline: Lacks the nitro and oxide groups, making it less reactive.
4-Nitroquinoline 1-oxide: Similar structure but without the tetrahydro modification, leading to different reactivity and biological properties.
Quinoline: The parent compound with a wide range of derivatives, each with unique properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDHCGZLPFBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564535 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125162-98-3 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




